

# Application Notes and Protocols for (S)-BI 665915 in Cell Culture

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## Compound of Interest

Compound Name: (S)-BI 665915

Cat. No.: B12427717

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## Introduction

**(S)-BI 665915** is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial component of the leukotriene biosynthesis pathway, acting as a transfer protein for arachidonic acid to 5-lipoxygenase (5-LO). By binding to FLAP, **(S)-BI 665915** effectively blocks the production of leukotrienes, which are potent pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. These application notes provide recommended concentrations, detailed experimental protocols, and relevant pathway information for the use of **(S)-BI 665915** in cell culture experiments.

## Mechanism of Action

**(S)-BI 665915** is an orally active, oxadiazole-containing compound that acts as a FLAP antagonist.<sup>[1]</sup> Its mechanism of action involves binding with high affinity to FLAP, thereby preventing the interaction between FLAP and 5-lipoxygenase. This disruption is critical as it halts the conversion of arachidonic acid into leukotriene A4 (LTA4), the precursor for all other leukotrienes, including the potent neutrophil chemoattractant, leukotriene B4 (LTB4).

## Data Presentation: Potency and Recommended Concentrations

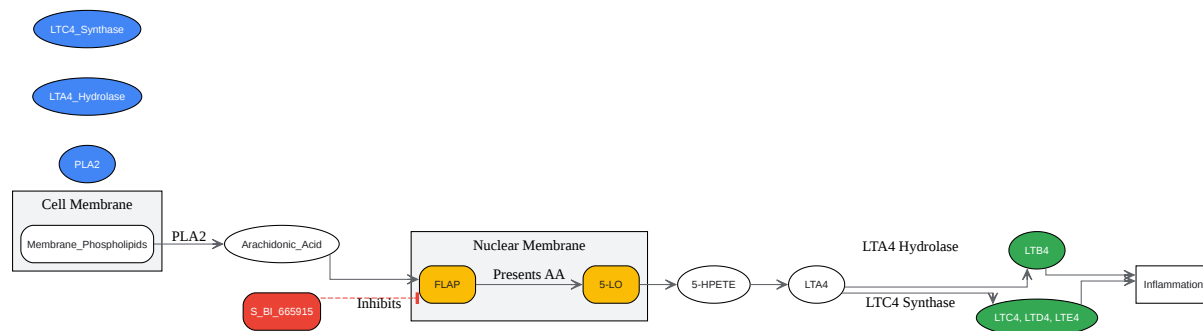
The potency of **(S)-BI 665915** has been characterized in various assay formats. The following table summarizes key quantitative data to guide experimental design. A general concentration range for cell-based assays is between 30 nM and 500 nM, though concentrations up to 2500 nM may be used for specific experimental goals.

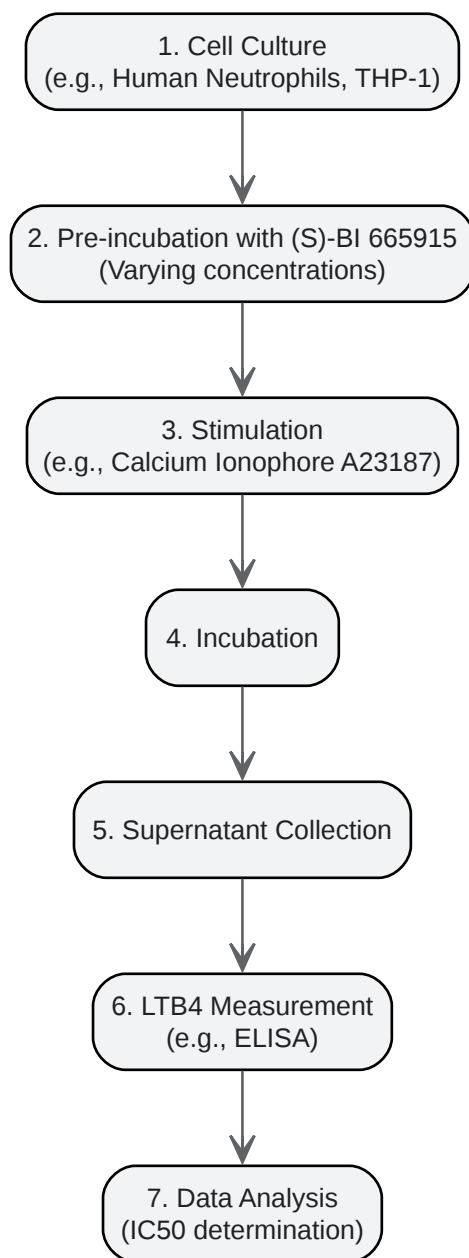
Assay Type	Species/System	Parameter	Value	Reference
FLAP Binding Assay	-	IC <sub>50</sub>	1.7 nM	<a href="#">[1]</a> <a href="#">[2]</a>
FLAP Functional Assay	Human Whole Blood	IC <sub>50</sub>	45 nM	<a href="#">[1]</a> <a href="#">[2]</a>
FLAP Functional Assay	Mouse Whole Blood	IC <sub>50</sub>	4800 nM	<a href="#">[1]</a>
Recommended Cellular Concentration Range	Various Cell Lines	-	30 - 500 nM	

Note: The significant difference in potency between human and mouse whole blood assays highlights species-specific considerations in experimental design.

## Signaling Pathway

The diagram below illustrates the leukotriene biosynthesis pathway and the point of inhibition by **(S)-BI 665915**.





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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. opnme.com [opnme.com]
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